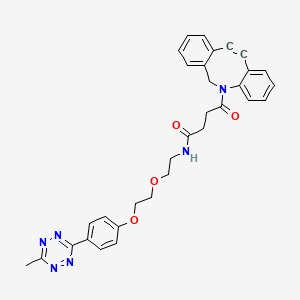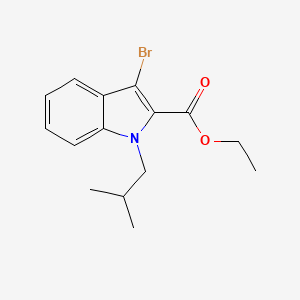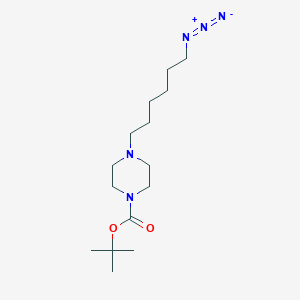
4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound features an azido group, a piperazine ring, and a tert-butyl ester, making it a versatile intermediate in organic synthesis and a valuable tool in click chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Azidohexyl Intermediate: The starting material, 6-bromohexanol, undergoes a substitution reaction with sodium azide to form 6-azidohexanol.
Protection of the Hydroxyl Group: The hydroxyl group of 6-azidohexanol is protected by converting it into a tert-butyl ester using tert-butyl chloroformate and a base such as triethylamine.
Formation of the Piperazine Derivative: The protected azidohexyl intermediate is then reacted with piperazine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
CuAAC Reactions: Copper(I) catalysts, such as copper(I) bromide, and alkyne substrates.
Reduction Reactions: Lithium aluminum hydride (LAH) in anhydrous solvents like tetrahydrofuran (THF).
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
1,2,3-Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azido group.
Substituted Derivatives: Formed via nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as functionalized surfaces and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester is primarily based on the reactivity of its azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which can modulate the activity of the compound in biological systems. Additionally, the reduction of the azido group to an amine can lead to the formation of bioactive amine derivatives that interact with specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Azidohexanol: A precursor in the synthesis of 4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester.
Azidopeptides: Compounds containing azido groups used in peptide synthesis and bioconjugation.
Azidoalkanes: Simple azido-containing alkanes used in various organic synthesis reactions.
Uniqueness
This compound is unique due to its combination of an azido group, a piperazine ring, and a tert-butyl ester. This unique structure imparts specific reactivity and versatility, making it a valuable tool in synthetic chemistry and various research applications.
Eigenschaften
Molekularformel |
C15H29N5O2 |
|---|---|
Molekulargewicht |
311.42 g/mol |
IUPAC-Name |
tert-butyl 4-(6-azidohexyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H29N5O2/c1-15(2,3)22-14(21)20-12-10-19(11-13-20)9-7-5-4-6-8-17-18-16/h4-13H2,1-3H3 |
InChI-Schlüssel |
VRMQNRZELNJKNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13724133.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B13724137.png)
![2-(Aminomethyl)oxazolo[4,5-c]quinoline](/img/structure/B13724144.png)
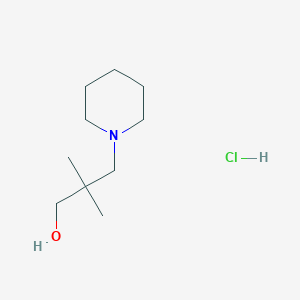
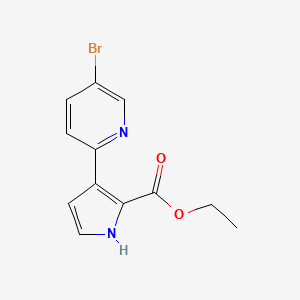

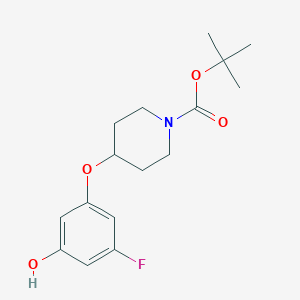
![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724175.png)
